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molecular formula C14H19N3 B8314927 2-(3,5-Dimethyl-phenyl)-1-(1-methyl-1h-pyrazol-4-yl)-ethylamine

2-(3,5-Dimethyl-phenyl)-1-(1-methyl-1h-pyrazol-4-yl)-ethylamine

Cat. No. B8314927
M. Wt: 229.32 g/mol
InChI Key: UKBGTWCGLPNIQI-UHFFFAOYSA-N
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Patent
US07989394B2

Procedure details

A solution of RS 2-methyl-propane-2-sulfinic acid [2-(3,5-dimethyl-phenyl)-1-(1-methyl-1H-pyrazol-4-yl)-ethyl]-amide (2.0 g) in methanol (12 ml) was treated with a solution of hydrogenchloride in dioxane (12 ml, 4 N) at room temperature overnight. The reaction mixture was quenched with aqueous potassium carbonate solution and adjusted to pH 8-9, extracted and the organic phases dried over magnesium sulfate. After evaporation of the solvent a yellowish oil was obtained in 77% yield (1.05 g).
Name
2-methyl-propane-2-sulfinic acid [2-(3,5-dimethyl-phenyl)-1-(1-methyl-1H-pyrazol-4-yl)-ethyl]-amide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH2:9][CH:10]([NH:17]S(C(C)(C)C)=O)[C:11]2[CH:12]=[N:13][N:14]([CH3:16])[CH:15]=2)[CH:5]=[C:6]([CH3:8])[CH:7]=1.Cl>CO.O1CCOCC1>[CH3:1][C:2]1[CH:3]=[C:4]([CH2:9][CH:10]([NH2:17])[C:11]2[CH:12]=[N:13][N:14]([CH3:16])[CH:15]=2)[CH:5]=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
2-methyl-propane-2-sulfinic acid [2-(3,5-dimethyl-phenyl)-1-(1-methyl-1H-pyrazol-4-yl)-ethyl]-amide
Quantity
2 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)CC(C=1C=NN(C1)C)NS(=O)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous potassium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phases dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent a yellowish oil
CUSTOM
Type
CUSTOM
Details
was obtained in 77% yield (1.05 g)

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=C(C1)C)CC(C=1C=NN(C1)C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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